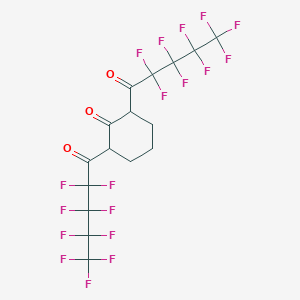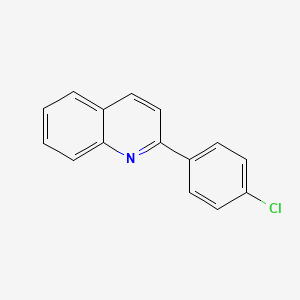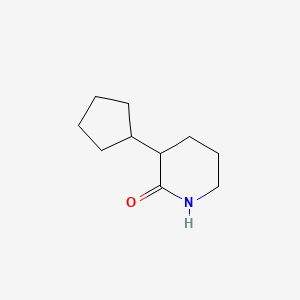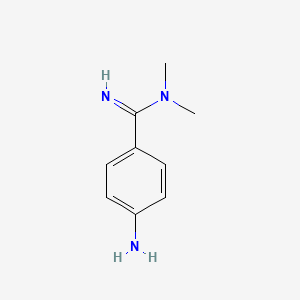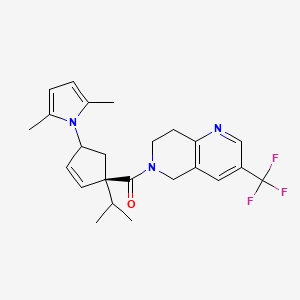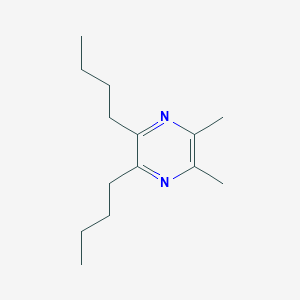
2,3-Dibutyl-5,6-dimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibutyl-5,6-dimethylpyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic substances. This particular compound has the molecular formula C14H24N2 and a molecular weight of 220.354 g/mol . Pyrazines, including this compound, are notable for their presence in food flavors and fragrances due to their distinct aromatic characteristics .
Méthodes De Préparation
The synthesis of 2,3-Dibutyl-5,6-dimethylpyrazine can be achieved through several synthetic routes. One common method involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate . This reaction typically occurs in a solvent such as 1,4-dioxane under reflux conditions for several days. The resulting product is then purified through filtration and evaporation techniques.
Industrial production methods for pyrazines often involve similar oxidative processes, but on a larger scale. These methods may utilize continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2,3-Dibutyl-5,6-dimethylpyrazine undergoes various chemical reactions, including:
Substitution: Pyrazines can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Reduction: Although less common, pyrazines can be reduced to form dihydropyrazines under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution can produce a variety of alkylated or halogenated pyrazines.
Applications De Recherche Scientifique
2,3-Dibutyl-5,6-dimethylpyrazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dibutyl-5,6-dimethylpyrazine involves its interaction with specific molecular targets. Pyrazines are known to participate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . This compound can also interact with various enzymes and receptors in biological systems, influencing metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
2,3-Dibutyl-5,6-dimethylpyrazine can be compared with other similar compounds in the pyrazine family:
2,3-Dimethylpyrazine: Found in roasted sesame seeds, it has a simpler structure with only two methyl groups.
2,5-Dimethylpyrazine: Commonly used as a flavor additive, it is found in foods like asparagus, tea, and bread.
2,3,5,6-Tetramethylpyrazine: Known for its presence in fermented cocoa beans, it has four methyl groups and is used in various food products.
Propriétés
Numéro CAS |
678149-42-3 |
|---|---|
Formule moléculaire |
C14H24N2 |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
2,3-dibutyl-5,6-dimethylpyrazine |
InChI |
InChI=1S/C14H24N2/c1-5-7-9-13-14(10-8-6-2)16-12(4)11(3)15-13/h5-10H2,1-4H3 |
Clé InChI |
BNGQERNUFTVPPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C(N=C1CCCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


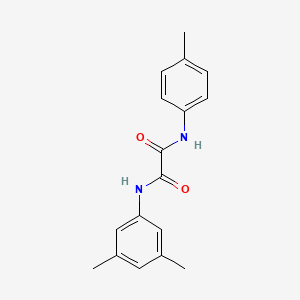
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)
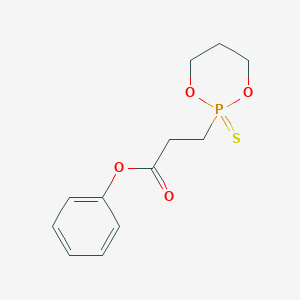

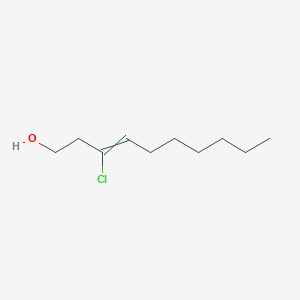
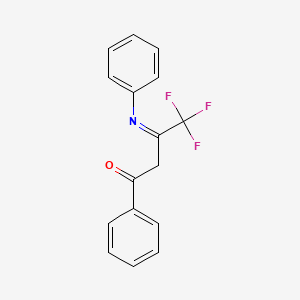
![2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-](/img/structure/B12531263.png)
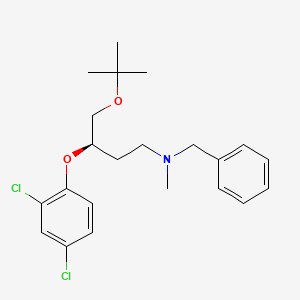
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12531285.png)
